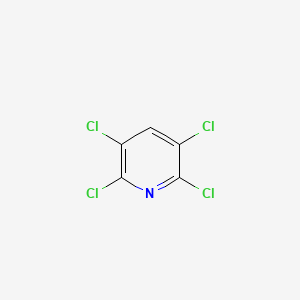
2,3,5,6-Tetrachloropyridine
Cat. No. B1294921
Key on ui cas rn:
2402-79-1
M. Wt: 216.9 g/mol
InChI Key: FATBKZJZAHWCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05618942
Procedure details


Butyl 2,2,4-trichloro-4-cyanobutyrate (12 g), phosphorus oxychloride (40 mL) and dry HCl gas (1.6 g) were heated at 140° C. for 10 hours. The resulting reaction mixture was worked up as described in Example 1 and 32 mL of POCl3 were recovered. The methylene chloride solution obtained after work-up was analyzed by GLC with an internal standard. The analysis indicated a 62% yield of 2,3,5,6-tetrachloropyridine.
Name
Butyl 2,2,4-trichloro-4-cyanobutyrate
Quantity
12 g
Type
reactant
Reaction Step One




Yield
62%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([Cl:15])([CH2:10][CH:11]([Cl:14])[C:12]#[N:13])[C:3](OCCCC)=O.[ClH:16].P(Cl)(Cl)([Cl:19])=O>>[Cl:16][C:12]1[C:11]([Cl:14])=[CH:10][C:2]([Cl:15])=[C:3]([Cl:19])[N:13]=1
|
Inputs


Step One
|
Name
|
Butyl 2,2,4-trichloro-4-cyanobutyrate
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCCCC)(CC(C#N)Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
32 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride solution obtained after work-up
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C=C1Cl)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
